

# Unveiling the Solid-State Architecture of *cis*-1,2-Cyclohexanediol: A Technical Guide

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## Compound of Interest

Compound Name: *cis*-1,2-Cyclohexanediol

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This in-depth technical guide provides a comprehensive analysis of the crystal structure of ***cis*-1,2-cyclohexanediol**, a fundamental building block in organic synthesis and a molecule of interest in stereochemical studies. By leveraging crystallographic data from the Cambridge Structural Database (CSD), this document offers a detailed exploration of its three-dimensional arrangement, molecular geometry, and the intricate network of intermolecular interactions that govern its solid-state packing. This information is crucial for understanding its physical properties and reactivity, which can inform its application in medicinal chemistry and materials science.

## Crystallographic Data Summary

The crystal structure of ***cis*-1,2-cyclohexanediol** has been determined by single-crystal X-ray diffraction. The key crystallographic parameters and data collection and refinement details are summarized in the tables below. This information is sourced from the Cambridge Crystallographic Data Centre (CCDC) deposition number 650638.<sup>[1]</sup>

Table 1: Crystal Data and Structure Refinement for ***cis*-1,2-Cyclohexanediol**

Parameter	Value
CCDC Deposition Number	650638
Empirical Formula	C <sub>6</sub> H <sub>12</sub> O <sub>2</sub>
Formula Weight	116.16
Temperature	120(2) K
Wavelength	0.71073 Å
Crystal System	Orthorhombic
Space Group	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>
Unit Cell Dimensions	
a	6.1333(2) Å
b	8.8789(4) Å
c	11.2913(5) Å
α	90°
β	90°
γ	90°
Volume	614.89(4) Å <sup>3</sup>
Z	4
Calculated Density	1.254 Mg/m <sup>3</sup>
Absorption Coefficient	0.091 mm <sup>-1</sup>
F(000)	256
Data Collection	
Diffractometer	Oxford Diffraction Xcalibur, Eos CCD
Theta range for data collection	3.77 to 27.50°
Index ranges	-7<=h<=7, -11<=k<=11, -14<=l<=14

Reflections collected	5732
Independent reflections	1410 [R(int) = 0.0292]
Refinement	
Refinement method	Full-matrix least-squares on F <sup>2</sup>
Data / restraints / parameters	1410 / 0 / 74
Goodness-of-fit on F <sup>2</sup>	1.056
Final R indices [I>2sigma(I)]	R1 = 0.0335, wR2 = 0.0847
R indices (all data)	R1 = 0.0349, wR2 = 0.0861
Absolute structure parameter	0.1(6)
Largest diff. peak and hole	0.225 and -0.154 e.Å <sup>-3</sup>

Table 2: Selected Bond Lengths (Å)

Bond	Length (Å)
O(1)-C(1)	1.433(1)
O(2)-C(2)	1.432(1)
C(1)-C(2)	1.531(2)
C(1)-C(6)	1.532(2)
C(2)-C(3)	1.529(2)
C(3)-C(4)	1.530(2)
C(4)-C(5)	1.530(2)
C(5)-C(6)	1.531(2)

Table 3: Selected Bond Angles (°)

Angle	Degrees (°)
O(1)-C(1)-C(2)	110.1(1)
O(1)-C(1)-C(6)	109.8(1)
C(2)-C(1)-C(6)	111.4(1)
O(2)-C(2)-C(1)	110.5(1)
O(2)-C(2)-C(3)	110.1(1)
C(1)-C(2)-C(3)	111.3(1)
C(2)-C(3)-C(4)	111.5(1)
C(3)-C(4)-C(5)	111.2(1)
C(4)-C(5)-C(6)	111.4(1)
C(1)-C(6)-C(5)	111.3(1)

Table 4: Selected Torsion Angles (°)

Torsion Angle	Degrees (°)
O(1)-C(1)-C(2)-O(2)	-57.1(1)
C(6)-C(1)-C(2)-C(3)	54.9(1)
C(1)-C(2)-C(3)-C(4)	-55.2(1)
C(2)-C(3)-C(4)-C(5)	55.5(1)
C(3)-C(4)-C(5)-C(6)	-55.8(1)
C(4)-C(5)-C(6)-C(1)	56.0(1)
C(2)-C(1)-C(6)-C(5)	-55.4(1)

## Molecular and Crystal Structure

**cis-1,2-Cyclohexanediol** crystallizes in the orthorhombic space group  $P2_12_12_1$ . The cyclohexane ring adopts a chair conformation. The two hydroxyl groups are in a cis

configuration, with one in an axial position and the other in an equatorial position. This arrangement facilitates the formation of an intramolecular hydrogen bond between the two hydroxyl groups.

The crystal packing is dominated by a network of intermolecular hydrogen bonds. The hydroxyl groups of adjacent molecules interact, forming chains that propagate throughout the crystal lattice. This extensive hydrogen-bonding network is a key factor in the stability of the crystal structure.

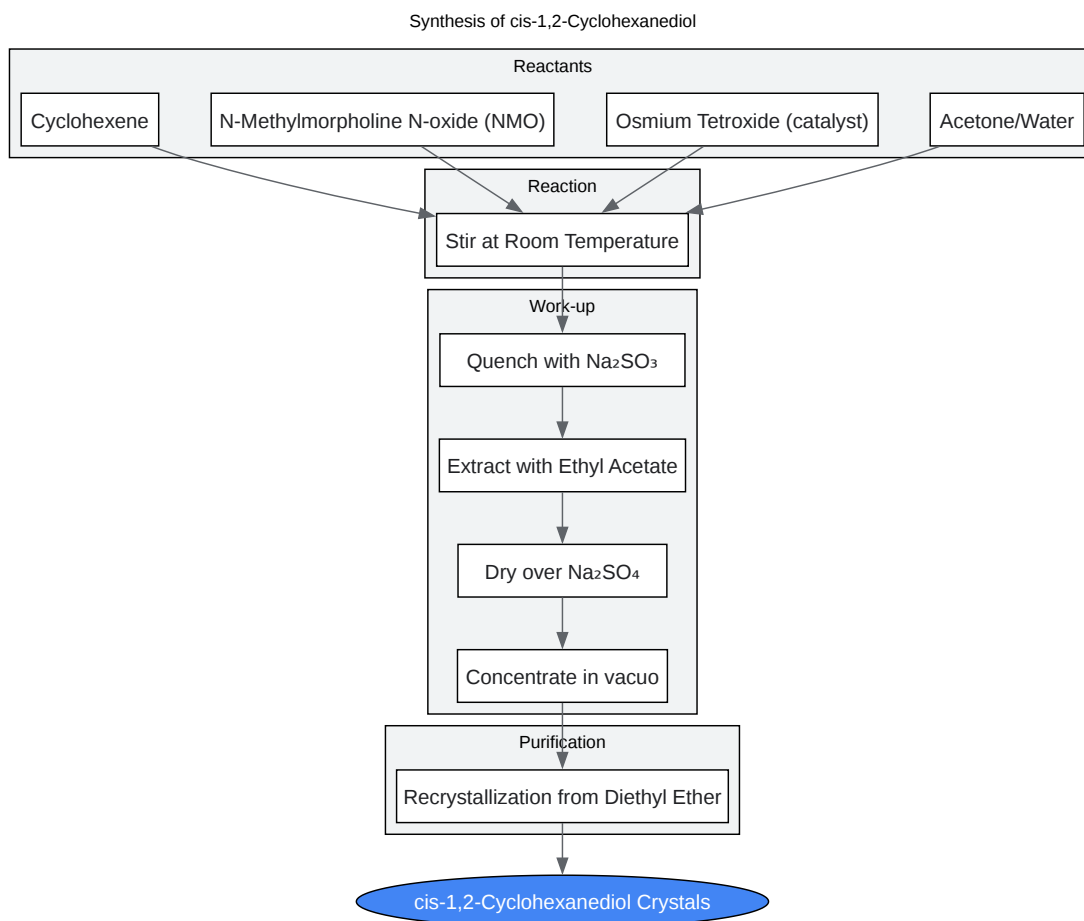
## Experimental Protocols

The following sections outline the generalized experimental procedures for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of **cis-1,2-cyclohexanediol**.

## Synthesis and Crystallization

**cis-1,2-Cyclohexanediol** can be synthesized via the dihydroxylation of cyclohexene. A common method involves the use of osmium tetroxide as a catalyst and a co-oxidant such as N-methylmorpholine N-oxide (NMO).

### Synthesis Workflow



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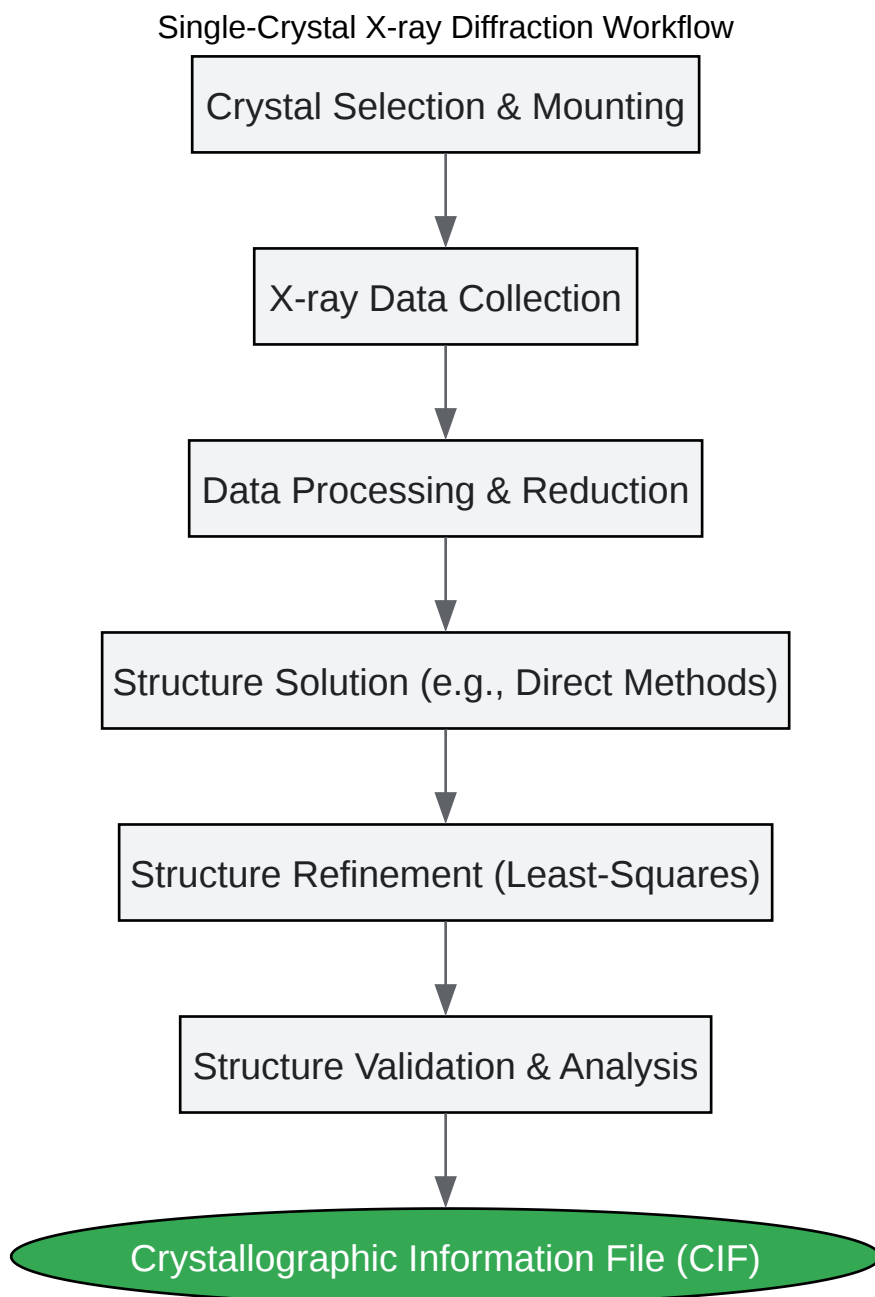
Caption: Synthesis workflow for **cis-1,2-Cyclohexanediol**.

High-quality single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the purified compound. A variety of solvents can be screened, with diethyl ether being a common choice for **cis-1,2-cyclohexanediol**.

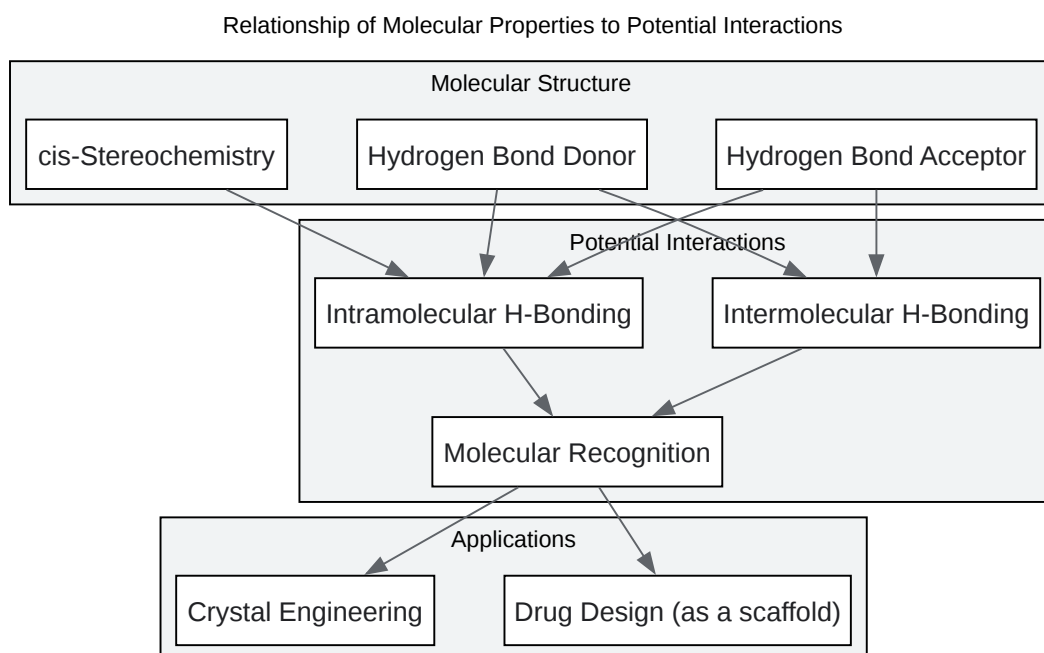
## Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure involves a series of steps from data collection to structure solution and refinement.

Crystal Structure Determination Workflow







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## References

- 1. cis-1,2-Cyclohexanediol | C<sub>6</sub>H<sub>12</sub>O<sub>2</sub> | CID 92903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Solid-State Architecture of cis-1,2-Cyclohexanediol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b155557#cis-1-2-cyclohexanediol-crystal-structure-analysis>]

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